molecular formula C15H18N2O2 B15209027 1,2-Dihydro-2-methyl-N-(1-methylpropyl)-1-oxo-4-isoquinolinecarboxamide CAS No. 148581-40-2

1,2-Dihydro-2-methyl-N-(1-methylpropyl)-1-oxo-4-isoquinolinecarboxamide

Cat. No.: B15209027
CAS No.: 148581-40-2
M. Wt: 258.32 g/mol
InChI Key: XTIWBXFBGJBKDV-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a sec-butyl group, a methyl group, and a carboxamide group attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or organolithium reagents to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of alkylated or arylated isoquinoline derivatives.

Scientific Research Applications

N-(sec-Butyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    N-(sec-Butyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: shares structural similarities with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of N-(sec-Butyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group at the 4-position of the isoquinoline ring differentiates it from other derivatives and may contribute to its unique biological activities.

Properties

CAS No.

148581-40-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-butan-2-yl-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C15H18N2O2/c1-4-10(2)16-14(18)13-9-17(3)15(19)12-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3,(H,16,18)

InChI Key

XTIWBXFBGJBKDV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C

Origin of Product

United States

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